molecular formula C9H14O3 B12851043 2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione

2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B12851043
M. Wt: 170.21 g/mol
InChI Key: YFVGKKJVOYNHGO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with hydroxymethyl and dimethyl groups

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C9H14O3/c1-9(2)3-7(11)6(5-10)8(12)4-9/h6,10H,3-5H2,1-2H3

InChI Key

YFVGKKJVOYNHGO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both hydroxymethyl and dimethyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

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